molecular formula C19H26N2O4 B5404646 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol

2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol

Cat. No. B5404646
M. Wt: 346.4 g/mol
InChI Key: QPFIDUMVAKPNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol, also known as DMCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMCM is a benzodiazepine receptor antagonist that has been found to have a range of effects on the central nervous system. In

Mechanism of Action

2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol acts as a benzodiazepine receptor antagonist, binding to the same receptor site as benzodiazepines but producing opposite effects. Benzodiazepines are known to have anxiolytic and sedative effects by enhancing the activity of the neurotransmitter GABA, which inhibits the activity of neurons in the brain. 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol, on the other hand, blocks the activity of benzodiazepines and reduces the inhibitory effects of GABA, leading to increased neuronal activity and excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol are complex and depend on the specific context in which it is used. In general, 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has been found to have anxiogenic and convulsant effects, leading to increased anxiety and seizure activity. However, it has also been shown to have anticonvulsant effects in some cases, suggesting that it may have potential therapeutic applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has several advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to produce consistent effects on the central nervous system. However, its anxiogenic and convulsant effects can also be a limitation, as they may make it difficult to use in certain experimental contexts or with certain animal models.

Future Directions

Future research on 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol could explore its potential applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions. It could also investigate the underlying mechanisms of its anxiogenic and convulsant effects, as well as potential ways to mitigate these effects. Additionally, further research could explore the potential use of 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol as a tool for studying the role of GABA and the benzodiazepine receptor in the central nervous system.

Synthesis Methods

2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxyphenol with 3-methyl-5-isoxazolecarboxylic acid, followed by reduction with sodium borohydride and subsequent reaction with 1-bromo-2-(chloromethyl)azepane. The final product is purified using chromatography to obtain 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol in its pure form.

Scientific Research Applications

2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including anxiogenic, convulsant, and anticonvulsant effects. 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has also been shown to have potential applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.

properties

IUPAC Name

2,6-dimethoxy-4-[[2-(3-methyl-1,2-oxazol-5-yl)azepan-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-9-16(25-20-13)15-7-5-4-6-8-21(15)12-14-10-17(23-2)19(22)18(11-14)24-3/h9-11,15,22H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFIDUMVAKPNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCCCN2CC3=CC(=C(C(=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol

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